6-(苯基硫基)-3-吡啶胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

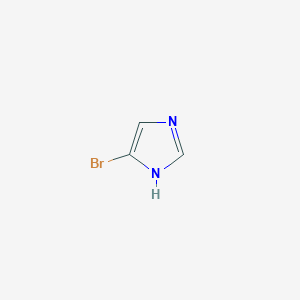

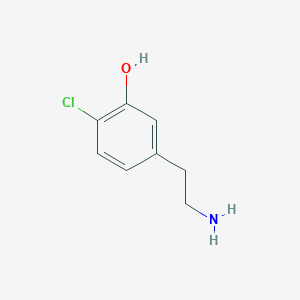

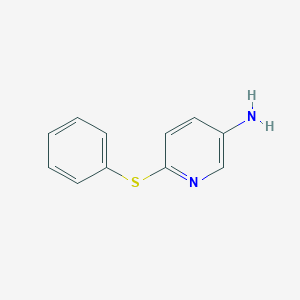

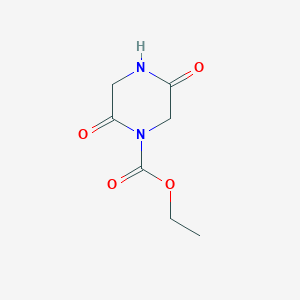

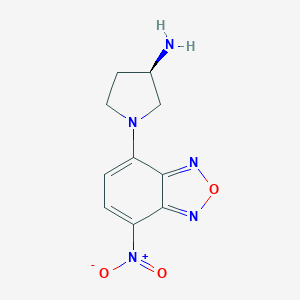

6-(Phenylsulfanyl)-3-pyridinamine is a chemical compound that belongs to the class of organic compounds known as pyridines and derivatives . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of 2-amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridines has been reported in the literature . The synthesis involves a tandem reaction of aldehydes, malononitrile, and thiols, performed in aqueous ethanol, which affords reasonable to good yields within 30–60 minutes . After the reaction, the catalyst could be recycled and reused .

Molecular Structure Analysis

The molecular structure of 6-(Phenylsulfanyl)-3-pyridinamine can be analyzed using various spectroscopic techniques . For instance, Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy can provide information about the vibrational modes of the molecule . Additionally, nuclear magnetic resonance (NMR) spectroscopy can provide information about the chemical environment of the atoms in the molecule .

Chemical Reactions Analysis

The chemical reactions involving 6-(Phenylsulfanyl)-3-pyridinamine can be analyzed using various techniques . For instance, cycloaddition reactions of 2-sulfonyl dienes with some alkenes have been investigated using density functional theory (DFT)-based reactivity indices and activation energy calculations . Moreover, reactions for sulfonyl fluorides to form amino-oxetanes have been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(Phenylsulfanyl)-3-pyridinamine can be analyzed using various techniques . For instance, the physical properties such as hardness, topography, and hydrophilicity can be determined . Additionally, the chemical properties such as the molecular structure, functional groups, and degradation can be analyzed .

科学研究应用

超分子聚集

6-(苯基硫基)-3-吡啶胺及其衍生物具有有利于超分子聚集的结构特性。这些化合物形成几乎平面的结构,通过各种分子间相互作用(如C—H⋯O、C—H⋯π和C—H⋯F相互作用)稳定。这些相互作用促进了复杂分子组装体的形成,具有在材料科学和分子工程中的潜在应用。值得注意的是,这一特征在类似乙酸-4-羟基-2,6-二苯基-5-(苯基硫基)吡啶-3-羧酸乙酯及其衍生物等化合物中明显,展示了它们在形成复杂超分子结构方面的潜力 (J. Suresh et al., 2007)。

不对称氢化催化剂

已合成某些6-(苯基硫基)-3-吡啶胺的衍生物,并证明它们在烯烃的不对称氢化中具有有效性。这些化合物作为配体,增强了氢化过程的对映选择性。这在合成富电子的2-取代-6-(苯基磺酰基)吡啶中尤为显著,表明它们在催化不对称氢化反应中的潜在应用 (B. Qu et al., 2014)。

氧化反应中的催化活性

6-(苯基硫基)-3-吡啶胺及其相关化合物已证明在氧化脱羧反应中具有催化活性。例如,吡啶-2,6-二羧酸,一个衍生物,已被研究用于苯基亚砜乙酸的氧化脱羧,表明该化合物在催化氧化还原反应中的实用性。这突显了它在有机合成和工业过程中的潜在应用 (P. Subramaniam & N. Selvi, 2015)。

在药物传递系统中的应用

某些6-(苯基硫基)-3-吡啶胺的芘衍生物已被封装在水溶性金属笼中,表明它们在药物传递系统中的潜力。这种封装技术有助于传递亲脂性化合物,可能增强某些药物的治疗效果。研究的化合物对癌细胞表现出细胞毒性,表明它们在靶向癌症治疗中的潜在应用 (J. Mattsson et al., 2010)。

热激活延迟荧光材料

基于6-(苯基硫基)-3-吡啶胺的衍生物3-(苯基磺酰基)吡啶已被用于构建热激活延迟荧光材料。这些材料展示出独特的光致发光特性,适用于有机发光二极管(OLED)和其他光子器件的应用。这些化合物的大扭曲结构和小ΔEST有助于它们高效的光致发光性能 (Ping Wu et al., 2021)。

属性

IUPAC Name |

6-phenylsulfanylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPFENQZHIOLIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

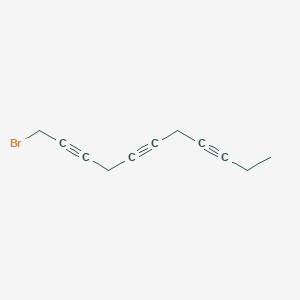

C1=CC=C(C=C1)SC2=NC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351413 |

Source

|

| Record name | 6-(phenylsulfanyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47194246 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-(Phenylsulfanyl)-3-pyridinamine | |

CAS RN |

103983-07-9 |

Source

|

| Record name | 6-(phenylsulfanyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-5,11,17,23-tetrol](/img/structure/B114396.png)